methyl 6,8-dibromo-2-methylquinoline-3-carboxylate
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Overview
Description
Methyl 6,8-dibromo-2-methylquinoline-3-carboxylate is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by the presence of bromine atoms at the 6th and 8th positions, a methyl group at the 2nd position, and a carboxylate ester group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6,8-dibromo-2-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-methylquinoline, followed by esterification to introduce the carboxylate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The esterification step can be achieved using methanol and a suitable catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,8-dibromo-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoline derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 6,8-dibromo-2-methylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of methyl 6,8-dibromo-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the quinoline ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under study .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromoquinoline-3-carboxylate: Lacks the methyl group at the 2nd position.
2-Methylquinoline-3-carboxylate: Lacks the bromine atoms at the 6th and 8th positions.
6-Bromo-2-methylquinoline-3-carboxylate: Contains only one bromine atom at the 6th position.
Uniqueness
Methyl 6,8-dibromo-2-methylquinoline-3-carboxylate is unique due to the presence of both bromine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 6,8-dibromo-2-methylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO2/c1-6-9(12(16)17-2)4-7-3-8(13)5-10(14)11(7)15-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPQYQNMKIJUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1C(=O)OC)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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